1-(3-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-7-5-8-19(13-18)16-29-24-12-4-3-11-23(24)27-26(29)20-14-25(30)28(17-20)21-9-6-10-22(15-21)31-2/h3-13,15,20H,14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METAOBFUIVQYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 1H-1,3-Benzodiazol-2-yl Group: This can be done through a nucleophilic substitution reaction, where the benzodiazole moiety is introduced using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds with a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. Studies have shown that derivatives of benzodiazole can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds targeting the PI3K/Akt/mTOR pathway have demonstrated effectiveness against various cancer types. The specific compound may similarly inhibit tumor growth through analogous mechanisms .
2. Neuroprotective Effects
Neuroprotection is another promising application for this compound. Similar benzodiazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The involvement of the compound in modulating neuroinflammatory responses suggests potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Antimicrobial Properties
The antimicrobial activity of compounds with similar structures has been documented. They often exhibit effectiveness against both bacterial and fungal strains by disrupting cell membrane integrity or inhibiting essential enzymatic processes . The specific compound could be evaluated for its broad-spectrum antimicrobial effects.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related benzodiazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: Neuroprotection
In another study, researchers investigated the neuroprotective effects of a similar compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound reduced amyloid plaque formation and improved cognitive function in treated mice compared to controls .
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Comparisons :
- Substituent Effects : The target compound replaces the 3-methylphenyl group in derivatives with a 3-methoxyphenyl group, enhancing electron-donating capacity. This modification may influence solubility and binding interactions in biological systems.
- Synthetic Efficiency : Yields for analogs range from 53–67%, suggesting that steric hindrance from bulky substituents (e.g., pyrazolyl groups in 13 ) reduces efficiency. The target compound’s synthesis (if analogous) may face similar challenges.
- Thermal Stability : Higher melting points (e.g., 194–195°C for 12 ) correlate with rigid acetohydrazide chains, whereas the target compound’s 3-methoxyphenyl group could lower melting points due to increased conformational flexibility .
Pyrrolidinone Derivatives with Aromatic Moieties
highlights two pyrrol-2-one derivatives:
| Compound ID | Aromatic Substituents | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 23 | 4-Trifluoromethoxyphenyl | 32 | 246–248 | 436.16 |
| 25 | 3-Trifluoromethylphenyl | 9 | 205–207 | 420.16 |
Key Comparisons :
- Electron-Withdrawing Groups : Compounds 23 and 25 feature trifluoromethyl/methoxy groups, which enhance metabolic stability compared to the target compound’s electron-donating methoxy group.
- Synthetic Challenges : The low yield of 25 (9%) underscores difficulties in introducing strongly electron-withdrawing groups, a hurdle less likely for the target compound’s methoxyphenyl moiety .
Triazine-Benzodiazole Hybrids
describes a triazine-benzodiazole hybrid (39.52% yield) with a 3-methylphenethylamino side chain. Unlike the target compound’s benzodiazolyl-pyrrolidinone core, this analog uses a triazine ring, which increases polarity and hydrogen-bonding capacity.
Methodological Considerations
- Structural Validation : Studies consistently use $ ^1H $-/$ ^{13}C $-NMR, LCMS, and melting points for characterization, as seen in –4 and 6. For crystallographic analysis, SHELX software () remains a gold standard .
- Docking Studies : employs Py-Rx and BIOVIA Discovery Studio for ligand-protein interaction modeling, a framework applicable to the target compound’s future pharmacological profiling .
Biological Activity
The compound 1-(3-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : The benzodiazole moiety is known to interact with various receptors in the central nervous system, which may underlie its psychoactive properties.
Antidepressant Effects
A study conducted on animal models demonstrated that this compound exhibits antidepressant-like effects. Behavioral tests such as the forced swim test indicated a significant reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro assays showed that it significantly scavenges free radicals, indicating potential protective effects against oxidative stress-related damage .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of the compound. It was found to reduce neuronal apoptosis in models of neurodegenerative diseases, suggesting a possible therapeutic role in conditions like Alzheimer's disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated significant reduction in immobility time in forced swim tests. |
| Study 2 | Antioxidant Activity | Showed effective scavenging of free radicals in vitro. |
| Study 3 | Neuroprotection | Reduced neuronal apoptosis in neurodegenerative disease models. |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Benzodiazole alkylation | K₂CO₃, DMF, 80°C | 65% → 78% | |
| Pyrrolidinone coupling | Pd(OAc)₂, DIPEA, MeCN | 53% → 67% |
What advanced techniques are recommended for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs for refinement, particularly SHELXL for small-molecule resolution. For challenging crystals (e.g., twinning), employ SHELXD for robust phase solutions .
- NMR Spectroscopy : 2D NMR (¹H-¹³C HSQC, HMBC) resolves overlapping signals in the benzodiazole and methoxyphenyl regions .
Case Study : A related compound required 0.004 Å mean C–C bond accuracy using SHELXL, validated via R factor analysis (R = 0.050) .
How can conflicting pharmacological data be resolved?
Methodological Answer:
- Assay Validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity.
- Dose-Response Analysis : Use Hill slopes to distinguish between true activity and assay artifacts .
- Orthogonal Methods : Combine enzyme inhibition assays with SPR (surface plasmon resonance) to validate binding kinetics .
Example : A pyrrolidinone analog showed IC₅₀ variability (2–10 µM) across assays; SPR confirmed direct target binding, resolving discrepancies .
What computational strategies predict biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D conformers (InChIKey: VFMPUMBEFOXWRG) to model interactions with kinases or GPCRs .
- QSAR Modeling : Train models on benzodiazole derivatives using descriptors like LogP and topological polar surface area (TPSA) .
Q. Example SAR Findings :
| Analog | Substituent | CDK2 IC₅₀ (µM) |
|---|---|---|
| Parent | 3-OCH₃ | 4.2 |
| A | 3-OCH₂CH₃ | 8.7 |
| B | 3-Cl | 2.1 |
What in vitro models are suitable for toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Primary hepatocyte cultures (rat/human) with ALT/AST release as markers .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) .
- Genotoxicity : Ames test (TA98 strain) + comet assay in HepG2 cells .
Protocol Note : Use 10–100 µM concentration ranges to mirror therapeutic doses.
How to address low solubility in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations (e.g., 20% w/v HP-β-CD) .
- Salt Formation : React with HCl or sodium citrate to improve crystallinity and dissolution .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation .
Data : A related pyrrolidinone analog achieved 85% dissolution in PBS using HP-β-CD .
What are the challenges in X-ray crystallography for this compound?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., 1:1 DCM/hexane) to obtain single crystals.
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for refinement .
- Disorder Handling : Use PART/SUMP restraints for flexible benzodiazole groups .
Case Study : A benzimidazole derivative required BASF = 0.33 for twinned data (R₁ = 0.050 post-refinement) .
How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Silencing/CRISPR : Knock down putative targets (e.g., PARP1) and assess rescue phenotypes .
- Imaging : Confocal microscopy with fluorescently tagged probes (e.g., BODIPY-labeled compound) .
What metabolomics approaches identify degradation pathways?
Methodological Answer:
- LC-HRMS : Use C18 columns (2.1 × 50 mm) with 0.1% formic acid in H₂O/MeCN gradients.
- Metabolite ID : Compare fragmentation patterns (MS/MS) with synthetic standards .
- Enzyme Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to map hepatic metabolism .
Example : A benzodiazole analog showed N-demethylation (CYP3A4-mediated) as the primary clearance route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
